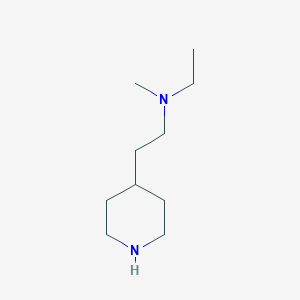

N-ethyl-N-methyl-2-piperidin-4-ylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N-methyl-2-piperidin-4-ylethanamine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The specific compound is a derivative of piperidine with additional ethyl and methyl groups attached to the nitrogen atom, and an ethanamine group at the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a Schiff base derivative of piperidine was prepared by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, as described in one study . Another study reported the synthesis of a piperidine compound by condensing [piperidin-4-yl]-diphenyl-methanol with 2-nitrobenzenesulfonyl chloride in methylene dichloride using triethylamine as the base . These methods typically involve nucleophilic substitution reactions and condensation reactions, which are common in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often investigated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a piperidine derivative was determined to crystallize in the monoclinic crystal class with specific cell parameters, revealing that the piperidine ring adopts a chair conformation . The bond angles around the nitrogen atom of the piperidine ring can vary significantly, indicating the flexibility of this moiety in different chemical environments.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including those that modify the functional groups attached to the piperidine ring or the nitrogen atom. The reactivity of these compounds can be influenced by the substituents present, as seen in a study where the introduction of bulky moieties and the basicity of the nitrogen atom played a crucial role in the anti-acetylcholinesterase activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and melting point. The electronic properties, such as the distribution of electron density, can be studied using techniques like NMR and IR spectroscopy, which provide insights into the compound's reactivity and interactions with other molecules . The thermal stability of these compounds can be assessed using thermal analysis methods like TG/DTG .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Research has shown that certain piperidine derivatives are potent inhibitors of acetylcholinesterase (AChE). For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has been identified as an exceptionally potent anti-AChE inhibitor. This compound displays a selective affinity for AChE over butyrylcholinesterase and significantly increases acetylcholine content in the rat cerebral cortex (Sugimoto et al., 1995).

Antithrombotic Agents

Piperidine derivatives have been developed as potent and orally active fibrinogen receptor antagonists. Compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate have shown promising results in in vitro and in vivo studies for inhibiting human platelet aggregation, suggesting their potential as antithrombotic agents (Hayashi et al., 1998).

CNS Disorders Treatment

N-alkylated arylsulfonamides of piperidines have been investigated for treating central nervous system (CNS) disorders. Compounds have been identified that act as potent and selective 5-HT7 receptor antagonists or multifunctional agents, showing antidepressant-like and pro-cognitive properties. This highlights their therapeutic potential in treating CNS disorders (Canale et al., 2016).

Dopamine Transporter Ligands

Research into piperidine derivatives has led to the development of highly potent and selective ligands for the dopamine transporter (DAT). These compounds have been shown to exhibit high potency and selectivity for the DAT, with potential implications for treating conditions like cocaine dependence (Dutta et al., 1998).

Anticonvulsant Drug Development

Aminoalkanol derivatives, including certain piperidine compounds, have been studied for their potential as anticonvulsant drugs. Investigations into the geometry and intermolecular interactions of these compounds can inform the development of new anticonvulsant drugs (Żesławska et al., 2020).

Aromatase Inhibitors for Breast Cancer Treatment

Piperidine derivatives have been synthesized and evaluated as aromatase inhibitors, showing strong inhibition of estrogen biosynthesis. This research suggests their potential as candidates for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Monoamine Transporter Affinity

Optically active molecules based on piperidine templates have been developed, exhibiting various degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests their potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antimicrobial Activity

Some piperidine derivatives have shown antimicrobial activities against various bacterial and fungal strains. This indicates their potential application in the development of new antimicrobial agents (Prakash et al., 2013).

Eigenschaften

IUPAC Name |

N-ethyl-N-methyl-2-piperidin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMYBZATEBIRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)

![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)